ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable target for medicinal chemistry research.
Preparation Methods
The synthesis of ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under solvent-free microwave irradiation . This green chemistry approach is advantageous due to its high atom economy, simple workup, and environmentally friendly nature.
Chemical Reactions Analysis
Ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Scientific Research Applications
Ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial and antiviral activities, making it a candidate for drug development.
Medicine: Due to its anti-inflammatory and antitumor properties, it is being investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, its structural similarity to purine allows it to interact with biological targets effectively, potentially disrupting cellular processes in pathogens and cancer cells .
Comparison with Similar Compounds
Ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared to other thiazolopyrimidine derivatives, such as:
Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: These compounds have similar structures but different substituents on the aromatic ring, leading to variations in biological activity.
Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has additional chlorine substituents, which can enhance its antibacterial properties.
Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: The presence of dimethylamino and methoxy groups can influence the compound’s pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its biological activities.
Biological Activity
Ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies that illustrate its pharmacological potential.
Synthesis
The compound is synthesized through a multi-component reaction involving ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The synthesis is characterized by elemental analysis, IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit promising antitumor activity. For instance, the compound's structure suggests a potential mechanism of action involving inhibition of cancer cell proliferation. A study reported that thiazole derivatives with similar structures showed IC50 values in the low micromolar range against various cancer cell lines .
Table 1: Antitumor Activity Comparison
Compound | Cell Line | IC50 (µM) |
---|---|---|
Thiazole Derivative A | HepG2 (liver cancer) | 1.61 ± 1.92 |
Thiazole Derivative B | A431 (skin cancer) | 1.98 ± 1.22 |
Ethyl Thiazolo Compound | MCF7 (breast cancer) | TBD |
Anticonvulsant Activity
Thiazole compounds have also been studied for their anticonvulsant properties. The structure of this compound may contribute to its efficacy in reducing seizure activity. In a study comparing various thiazole derivatives, certain compounds demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ) .
Table 2: Anticonvulsant Activity Summary
Compound | Model | Efficacy (%) |
---|---|---|
Compound A | PTZ Seizure Model | 100% |
Compound B | PTZ Seizure Model | 85% |
Ethyl Thiazolo Compound | PTZ Seizure Model | TBD |
Study on Antitumor Properties
A recent investigation into the antitumor activity of thiazole-containing compounds demonstrated that the presence of specific substituents on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. The study utilized molecular dynamics simulations to understand the interaction between these compounds and target proteins involved in tumor growth .
Study on Anticonvulsant Efficacy
In another study focusing on anticonvulsant activity, several thiazole derivatives were synthesized and tested for their ability to inhibit seizures in animal models. The results indicated that modifications to the thiazole ring could enhance anticonvulsant properties significantly .
Properties
Molecular Formula |
C23H22N2O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H22N2O3S/c1-4-28-22(27)18-19(16-8-6-5-7-9-16)24-23-25(21(26)15(3)29-23)20(18)17-12-10-14(2)11-13-17/h5-13,15,20H,4H2,1-3H3 |
InChI Key |
BRSWCEBOBHLGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(S2)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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